3-Hydroxyethyldeoxyuridine

Descripción

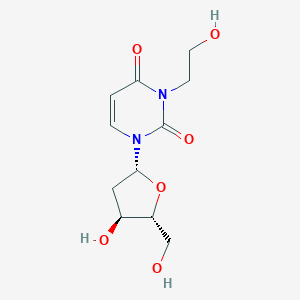

3-Hydroxyethyldeoxyuridine (3-HE-dU) is a DNA lesion formed via alkylation of deoxycytidine (dC) at the N3 position by ethylene oxide, followed by rapid hydrolytic deamination of the intermediate 3-hydroxyethyl-deoxycytidine (3-HE-dC) (Fig. 1) . This lesion is chemically stable in DNA and persists in vivo due to the absence of known repair mechanisms in prokaryotes or eukaryotes . Its structural hallmark is a hydroxyethyl group (-CH₂CH₂OH) attached to the N3 position of deoxyuridine (Fig. 1) .

In vitro replication studies demonstrate that 3-HE-dU acts as a replication block, halting DNA polymerases such as E. coli Klenow fragment (Kf Pol I) and bacteriophage T7 polymerase (T7 Pol) at the lesion site. However, polymerases lacking 3'→5' exonuclease proofreading activity (e.g., Kf Pol I exo⁻ or T7 Pol exo⁻) facilitate bypass synthesis, leading to misincorporation of dA or dT opposite 3-HE-dU . This mispairing is implicated in G→A and G→T mutations, which are critical in mutagenesis and carcinogenesis induced by ethylene oxide .

Propiedades

Número CAS |

111447-33-7 |

|---|---|

Fórmula molecular |

C11H16N2O6 |

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

3-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c14-4-3-12-9(17)1-2-13(11(12)18)10-5-7(16)8(6-15)19-10/h1-2,7-8,10,14-16H,3-6H2/t7-,8+,10+/m0/s1 |

Clave InChI |

IYLUHFMMDXPRTF-QXFUBDJGSA-N |

SMILES |

C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CCO)CO)O |

SMILES canónico |

C1C(C(OC1N2C=CC(=O)N(C2=O)CCO)CO)O |

Otros números CAS |

111447-33-7 |

Sinónimos |

3-(2-hydroxyethyl)-2'-deoxyuridine 3-HE-dU 3-hydroxyethyldeoxyuridine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-Ethyl-deoxythymidine (3-Et-dT)

- Structure : Features an ethyl group (-CH₂CH₃) at the N3 position of deoxythymidine .

- Formation : Produced by alkylation of thymidine with ethylating agents.

- Replication Block : Similar to 3-HE-dU, 3-Et-dT strongly blocks replication by Kf Pol I and T7 Pol. However, bypass requires Mn²⁺ ions, unlike 3-HE-dU, which is bypassed under high dNTP concentrations .

- Mutagenicity : Predominantly induces T→A transversions .

O⁶-Hydroxyethyl-deoxyguanosine (O⁶-HE-dG)

- Structure: A hydroxyethyl group at the O⁶ position of deoxyguanosine .

- Formation : Generated by ethylene oxide alkylation at the O⁶ position of guanine.

- Repair : Efficiently repaired by O⁶-alkylguanine-DNA alkyltransferase (AGT), unlike 3-HE-dU .

- Mutagenicity : Causes G→A transitions due to mispairing with thymine during replication .

Key Difference : O⁶-HE-dG is transient in vivo due to repair, whereas 3-HE-dU’s persistence amplifies its mutagenic impact.

3-Hydroxyethyl-deoxycytidine (3-HE-dC)

- Structure : Precursor to 3-HE-dU, with a hydroxyethyl group at the N3 position of deoxycytidine .

- Formation : Direct alkylation product of dC by ethylene oxide.

- Stability : Rapidly deaminates (60-fold faster than 3-ethyl-dC) to form 3-HE-dU .

- Mutagenic Role : Transient intermediate; its instability shifts mutagenic responsibility to 3-HE-dU.

Hydroxymethyl-deoxyuridine (HM-dU)

Comparative Analysis of Replication Blockage and Bypass Efficiency

Mechanistic Insights from Polymerase Studies

- Proofreading Activity : Wild-type polymerases (exo⁺) excise misincorporated nucleotides opposite 3-HE-dU, limiting bypass (<3% for Kf Pol I). Exo⁻ variants (e.g., Kf Pol I exo⁻) allow 60% bypass at 200 μM dNTP, while T7 Pol exo⁻ achieves 90% .

- Nucleotide Concentration : Higher dNTP levels increase misinsertion rates (e.g., dA incorporation rises from 25% to 60% for Kf Pol I exo⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.